molecular formula C7H10N2O2 B2785113 4-(1H-imidazol-1-yl)oxolan-3-ol CAS No. 1849295-31-3

4-(1H-imidazol-1-yl)oxolan-3-ol

Cat. No. B2785113
M. Wt: 154.169
InChI Key: SMXOWFLVFBVBLU-UHFFFAOYSA-N
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Description

“4-(1H-imidazol-1-yl)oxolan-3-ol” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been reported in various studies . For instance, one study reported the synthesis of 1-substituted-2-(5-substitified-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Heme Oxygenase Inhibition

4-(1H-imidazol-1-yl)oxolan-3-ol derivatives have been studied for their potential as novel inhibitors of heme oxygenase, an enzyme that catalyzes the degradation of heme to biliverdin, free iron, and carbon monoxide. These compounds, particularly those with specific substitutions, demonstrated high activity and selectivity towards the inducible isozyme HO-1 over the constitutive isozyme HO-2. This selectivity could have implications for therapeutic strategies targeting conditions where heme oxygenase activity is implicated (Roman et al., 2007).

Stereoselectivity in Imidazole Reactions

Research into the reaction of alpha-aminoamide derivatives with substituted benzaldehydes to form imidazolidin-4-ones has revealed unexpected stereoselectivity. These findings are significant for the development of proline surrogates or protective groups in bioactive oligopeptides, highlighting the role of intramolecular hydrogen bonds in these reactions. Such insights contribute to our understanding of imidazole chemistry and its applications in peptide synthesis (Ferraz et al., 2007).

Catalysis in Carbon Dioxide Conversion

The role of hydroxyl-functionalized imidazoles in catalyzing the cycloaddition of epoxides and carbon dioxide to produce 1,3-dioxolan-2-one derivatives under solvent-free conditions has been demonstrated. This catalytic system, featuring potassium iodide and substituted imidazole, showcases a high activity and broad substrate scope, offering a greener alternative for the synthesis of cyclic carbonates from epoxides and carbon dioxide (Werner et al., 2014).

Optical Properties of Imidazole Derivatives

A study on 1,3,4-oxadiazole derivatives containing an imidazole unit investigated their synthesis, characterization, and optical properties. The research, which involved measuring various optical parameters such as absorption coefficient and fluorescence quantum yield, offers insights into the potential use of these compounds in optoelectronic applications (Yan et al., 2010).

Isozyme-Selective Inhibition by Imidazole-Dioxolane Compounds

Further exploration into imidazole-dioxolane compounds has confirmed their efficacy as selective inhibitors of the heme oxygenase-1 isozyme. This selectivity towards HO-1 over HO-2 emphasizes the potential therapeutic benefits of these compounds in diseases where modulation of heme oxygenase activity is desirable (Vlahakis et al., 2006).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions for “4-(1H-imidazol-1-yl)oxolan-3-ol” and related compounds could involve further exploration of their potential therapeutic applications.

properties

IUPAC Name

4-imidazol-1-yloxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXOWFLVFBVBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)oxolan-3-ol

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